5-Fluoro-4-iodoindolin-2-one
Description
5-Fluoro-4-iodoindolin-2-one: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.
Properties
IUPAC Name |
5-fluoro-4-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMJIZRSNGTEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2I)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430836 | |
| Record name | 5-fluoro-4-iodoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-75-9 | |
| Record name | 5-fluoro-4-iodoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-4-iodoindolin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-difluoronitrobenzene.
Reaction with Dimethyl Malonate: This step produces 4-fluoro-2-(methyl malonate) nitrobenzene.
Reduction and Cyclization: The intermediate undergoes reduction and cyclization using iron powder or palladium/carbon to yield 5-fluoroindole-2-one.
Iodination: The final step involves iodination of 5-fluoroindole-2-one to obtain 5-Fluoro-4-iodoindolin-2-one.
Industrial Production Methods: The industrial production of 5-Fluoro-4-iodoindolin-2-one follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different indole derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted indoles depending on the substituent introduced.
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives
Scientific Research Applications
Chemistry: 5-Fluoro-4-iodoindolin-2-one is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. 5-Fluoro-4-iodoindolin-2-one can be used to synthesize novel pharmaceuticals with enhanced efficacy and reduced side effects .
Industry: In the material science industry, 5-Fluoro-4-iodoindolin-2-one can be used to develop new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodoindolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
- 5-Fluoroindole-2-one
- 4-Iodoindole-2-one
- 5-Fluoro-3-phenylindole-2-one
Comparison: 5-Fluoro-4-iodoindolin-2-one is unique due to the simultaneous presence of both fluorine and iodine atoms in the indole ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to similar compounds with only one halogen atom. For example, the presence of both halogens can enhance the compound’s reactivity and binding affinity in biological systems .
Biological Activity
5-Fluoro-4-iodoindolin-2-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
5-Fluoro-4-iodoindolin-2-one belongs to the indole family of compounds, characterized by the presence of a fluorine atom and an iodine atom at specific positions on the indole ring. Its molecular formula is C9H6FINO, and it has a molecular weight of approximately 253.06 g/mol.
The biological activity of 5-Fluoro-4-iodoindolin-2-one has been linked to its ability to inhibit specific kinases involved in cancer progression. For instance, in a study examining the role of serine-threonine kinase TAO3, it was found that this compound significantly inhibited cancer cell invasion and growth in three-dimensional matrices and in vivo models . The inhibition of TAO3 led to reduced invadopodia formation, which is crucial for cancer cell metastasis.
Anticancer Activity
Case Studies:
- Melanoma Models : In vitro assays demonstrated that 5-Fluoro-4-iodoindolin-2-one effectively inhibited melanoma cell proliferation with an EC50 value below 50 nM. This concentration did not induce cytotoxicity, indicating a selective targeting mechanism .
- In Vivo Tumor Growth : In animal models, administration of 5-Fluoro-4-iodoindolin-2-one resulted in significant tumor size reduction without adverse effects on body weight, suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of 5-Fluoro-4-iodoindolin-2-one shows promising characteristics. Following intraperitoneal administration in mouse models, it exhibited a half-life of approximately 1.5 hours with reasonable bioavailability. These parameters suggest potential for effective dosing regimens in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
